molecular formula C8H8ClF3N2 B1340693 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 157071-79-9

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1340693
CAS No.: 157071-79-9
M. Wt: 224.61 g/mol
InChI Key: RXUQWDZDFAFXSS-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, two methyl groups, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activities by binding to active sites or modulate receptor functions by interacting with binding domains. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQWDZDFAFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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